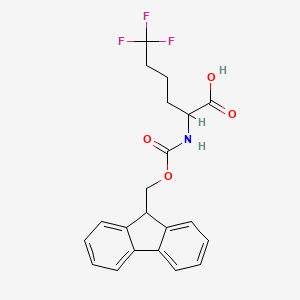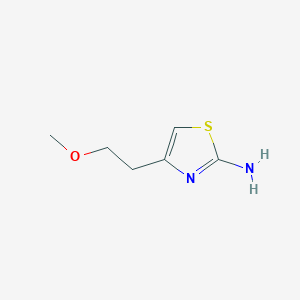
N-Fmoc-6,6,6-trifluoro-L-norleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Fmoc-6,6,6-トリフルオロ-L-ノルロイシンは、医薬品化学およびペプチド工学の分野で大きな関心を集めているフッ素化アミノ酸誘導体です。この化合物はトリフルオロメチル基の存在によって特徴付けられており、独特の化学的および生物学的特性を付与します。 Fmoc(9-フルオレニルメチルオキシカルボニル)基は、ペプチド合成における保護基として一般的に使用されており、この化合物は治療用ペプチドの開発とタンパク質研究において特に価値があります .
準備方法
N-Fmoc-6,6,6-トリフルオロ-L-ノルロイシンの合成は、通常、キラルなグリシン相当体のアルキル化を伴います。報告されている方法の1つは、高いエナンチオマー純度を達成するために、キラルなニッケル(II)錯体を用いる方法です。合成経路は、アルキル化、脱保護、精製の3つの主要なステップを伴います。 この方法の全体的な収率は約82.4%であり、エナンチオマー純度は99%です .
この化合物の工業的製造方法は広く文書化されていませんが、説明されている実験室合成は、大規模生産に適応できる可能性のあるスケーラブルで堅牢なアプローチを提供します .
化学反応の分析
N-Fmoc-6,6,6-トリフルオロ-L-ノルロイシンは、以下を含むさまざまな化学反応を起こします。
置換反応: トリフルオロメチル基は、求核置換反応に関与することができます。
酸化および還元: この化合物は、特定の条件下で酸化または還元され得ますが、これらの反応に関する詳細な研究は限られています。
ペプチドカップリング: Fmoc基により、ペプチドカップリング反応が可能になり、ペプチドやタンパク質の合成に役立ちます。
これらの反応で使用される一般的な試薬には、脱プロトン化のための水素化ナトリウム(NaH)などの塩基、およびペプチド結合形成のためのHATU(1-[ビス(ジメチルアミノ)メチレン]-1H-1,2,3-トリアゾロ[4,5-b]ピリジニウム3-オキシドヘキサフルオロリン酸)などのカップリング剤が含まれます .
科学研究への応用
N-Fmoc-6,6,6-トリフルオロ-L-ノルロイシンは、いくつかの科学研究への応用があります。
医薬品化学: この化合物は、改善された薬物動態特性と代謝安定性を備えたフッ素化ペプチドの設計に使用されます.
ペプチド工学: これは、治療用ペプチドの合成に使用され、天然のペプチド-受容体相互作用を正確に模倣することができます.
タンパク質構造研究: この化合物をタンパク質に組み込むと、タンパク質の構造と機能の研究に役立ちます.
抗腫瘍および抗菌研究: この化合物の誘導体は、抗腫瘍および抗菌活性を示す可能性を示しています.
科学的研究の応用
N-Fmoc-6,6,6-trifluoro-L-norleucine has several scientific research applications:
Medicinal Chemistry: The compound is used in the design of fluorinated peptides with improved pharmacokinetic properties and metabolic stability.
Peptide Engineering: It is employed in the synthesis of therapeutic peptides, allowing for precise mimicking of natural peptide-receptor interactions.
Protein Structural Studies: The incorporation of this compound into proteins aids in the study of protein structures and functions.
Antitumor and Antimicrobial Research: Derivatives of this compound have shown potential antitumor and antimicrobial activities.
作用機序
N-Fmoc-6,6,6-トリフルオロ-L-ノルロイシンの作用機序は、主にペプチドやタンパク質への組み込みに関連しています。トリフルオロメチル基は化合物の安定性とバイオアベイラビリティを高め、生物学的標的とより効果的に相互作用できるようにします。 Fmoc基は、化合物をペプチドに選択的に組み込むことを容易にし、特定の分子経路と相互作用を研究することができます .
類似化合物との比較
N-Fmoc-6,6,6-トリフルオロ-L-ノルロイシンは、トリフルオロメチル基のためにユニークであり、これは異なる化学的および生物学的特性を付与します。類似の化合物には、以下が含まれます。
N-Fmoc-6-(フェニルメトキシ)-L-ノルロイシン: この化合物は、トリフルオロメチル基の代わりにフェニルメトキシ基を持ち、異なる化学反応性と生物学的活性を示します.
Fmoc-(S)-2-アミノ-6,6,6-トリフルオロヘキサン酸: ペプチド合成と医薬品化学における類似の用途を持つ別のフッ素化アミノ酸.
N-Fmoc-6,6,6-トリフルオロ-L-ノルロイシンのユニークさは、Fmoc保護基とトリフルオロメチル基の組み合わせにあり、これは安定でバイオアベイラビリティの高い治療用ペプチドの開発において特に価値があります .
特性
分子式 |
C21H20F3NO4 |
|---|---|
分子量 |
407.4 g/mol |
IUPAC名 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6,6,6-trifluorohexanoic acid |
InChI |
InChI=1S/C21H20F3NO4/c22-21(23,24)11-5-10-18(19(26)27)25-20(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27) |
InChIキー |
RVXLFAQYYCBCAT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans](/img/structure/B12310898.png)
![rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis](/img/structure/B12310900.png)




![rac-(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B12310930.png)
![1-[(1R)-1-azidoethyl]-4-chlorobenzene](/img/structure/B12310932.png)

![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide](/img/structure/B12310955.png)
![[(6Z,10Z)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12310962.png)

